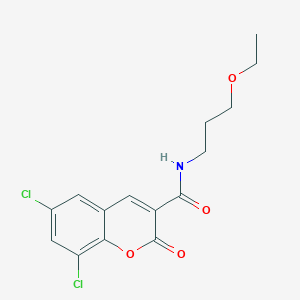

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6,8-dichloro-N-(3-ethoxypropyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO4/c1-2-21-5-3-4-18-14(19)11-7-9-6-10(16)8-12(17)13(9)22-15(11)20/h6-8H,2-5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBVUIARPSTUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization

In a method adapted from G. K. Wölfling et al., 3,5-dichloro salicylaldehyde reacts with ethyl acetoacetate under basic conditions (e.g., piperidine or aqueous NaHCO₃) to form 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid. The reaction proceeds via:

- Knoevenagel adduct formation : Dehydration generates an α,β-unsaturated intermediate.

- Intramolecular cyclization : The enolate attacks the aldehyde carbonyl, forming the chromene ring.

Reaction Conditions :

Guanidine-Catalyzed Approach

A patent by Singh et al. describes using 1,1,3,3-tetramethylguanidine (20 mol%) in dry toluene at 80°C for 48 hours. This method achieves higher regioselectivity for 6,8-dichloro substitution, avoiding side products from halogen migration.

Carboxamide Formation: Amidation Strategies

The carboxylic acid intermediate is converted to the target carboxamide via amide coupling with 3-ethoxypropylamine. Two primary methods are employed:

Acid Chloride Intermediate

- Activation : 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride.

- Amidation : The acid chloride reacts with 3-ethoxypropylamine in the presence of a base (e.g., DIPEA or pyridine).

- Dissolve acid chloride (1 eq.) in tetrahydrofuran (THF).

- Add 3-ethoxypropylamine (1.2 eq.) and DIPEA (2 eq.) at 15°C.

- Stir at room temperature for 2 hours.

- Yield: 75–82% after purification by column chromatography.

Direct Coupling Using Carbodiimides

A one-pot method avoids isolating the acid chloride:

- Activate the carboxylic acid with EDCl/HOBt or DCC in dichloromethane (DCM).

- Add 3-ethoxypropylamine and stir at room temperature for 12–24 hours.

Optimization Note : Using DMSO as a co-solvent enhances reactivity, reducing reaction time to 6 hours.

Alternative Routes: Multicomponent Reactions

A scalable approach combines chromene formation and amidation in a three-component reaction (3CR):

- Mix 3,5-dichloro salicylaldehyde, ethyl acetoacetate, and 3-ethoxypropylamine.

- Catalyze with p-toluenesulfonic acid (PTSA) in refluxing ethanol.

Advantages :

Challenges and Solutions

Regioselectivity in Halogenated Chromenes

Chlorine substituents at positions 6 and 8 require precise control. Using bulky bases (e.g., DIPEA) minimizes migration during cyclization.

Amidation Side Reactions

Excess amine may lead to over-alkylation. Strategies include:

Analytical Characterization

Key spectroscopic data for the final compound:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, chromene-H4), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 3.54 (t, J = 6.8 Hz, 2H, OCH₂), 1.68–1.55 (m, 2H, CH₂), 1.22 (t, J = 7.0 Hz, 3H, CH₃).

- HPLC : Purity >98% (C18 column, MeCN/H₂O = 70:30).

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation Products: Oxidized chromene derivatives.

Reduction Products: Reduced chromene derivatives.

Substitution Products: Substituted chromene derivatives with new functional groups.

Scientific Research Applications

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide may have applications in various scientific fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including:

Enzymes: Inhibiting or modulating enzyme activity.

Receptors: Binding to receptors and altering signal transduction pathways.

DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Chromene Carboxamides

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects on Solubility : The 3-ethoxypropyl group (ether chain) balances lipophilicity and polarity, likely improving aqueous solubility compared to the aromatic 3-methoxyphenyl and highly lipophilic cyclohexyl analogs .

- Thermal Stability : Analogous 2-oxo-chromene carboxamides exhibit high melting points (e.g., ~235°C for 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives), suggesting thermal stability inherent to the chromene-carboxamide scaffold .

Comparison with Analog Syntheses :

- N-Aryl Analogs : Substituting 3-ethoxypropylamine with aromatic amines (e.g., 3-methoxyaniline) requires similar conditions but may lower yields due to steric or electronic effects .

Biological Activity

6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The molecular formula of 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide is . The presence of chlorine atoms at the 6 and 8 positions of the chromene ring enhances its biological activity by influencing its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Weight | 314.16 g/mol |

| Chemical Formula | C14H13Cl2NO3 |

| Structure | Chromene core with ethoxypropyl and carboxamide moieties |

The biological activity of 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide primarily involves its role as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial in regulating pH and fluid balance in tissues and are often overexpressed in various cancers. By inhibiting these enzymes, the compound may reduce tumor growth and metastasis.

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits significant inhibitory effects on carbonic anhydrases IX and XII, which are implicated in cancer progression. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of the enzyme activity) that indicates effective inhibition at low micromolar concentrations.

Case Studies

- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide resulted in reduced cell viability and induced apoptosis. The mechanism involved the downregulation of pro-survival pathways.

- Animal Models : In vivo studies using xenograft models have indicated that administration of the compound led to a significant reduction in tumor size compared to control groups. These findings suggest potential for this compound as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 6,8-Dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide | Inhibits carbonic anhydrases; anti-cancer | Promising for further development |

| N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide | Anti-cancer; antioxidant properties | Similar chromene structure |

| 6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate | Antioxidant; anti-inflammatory | Different substitution pattern |

Synthesis and Production

The synthesis of 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Chromene Core : Utilizing precursors such as coumarin derivatives.

- Chlorination : Introducing chlorine atoms at specific positions to enhance biological activity.

- Carboxamide Formation : Reacting the intermediate with appropriate amines to form the final product.

Industrial Considerations

For large-scale production, optimizing reaction conditions for yield and purity is essential. Techniques such as continuous flow reactors may be employed to ensure consistent quality.

Q & A

Q. Tables for Quick Reference

Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chromene Formation | Salicylaldehyde, H₂SO₄, 80°C | 60–75% | |

| Chlorination | SOCl₂, DMF (cat.), 50°C | 85–90% | |

| Amide Coupling | 3-ethoxypropylamine, EDCI/HOBt, THF, rt | 70–80% |

Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR | δ 6.5–6.7 ppm (d, J=8.9 Hz, H-5) | Chromene ring | |

| IR | 1695 cm⁻¹ (C=O stretch) | Lactone/amide | |

| HRMS | m/z 358.02 [M+H]⁺ | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.